molecular formula C23H21N3O4S B2410662 4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898456-00-3

4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2410662
CAS No.: 898456-00-3
M. Wt: 435.5
InChI Key: CBTBPGXWFYOWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic hybrid compound designed for advanced pharmaceutical and biological research. It integrates a quinazolin-4(3H)-one scaffold, a structure noted for its diverse pharmacological profiles, with a benzenesulfonamide group . Quinazolinone derivatives are frequently investigated for their potential as antimicrobial agents and have been shown in studies to exhibit activity against various bacterial strains . Furthermore, the sulfonamide functional group is a classic pharmacophore known to confer inhibitory activity against various enzymes and is found in many therapeutic agents . The specific molecular architecture of this compound, featuring the 4-ethoxy benzenesulfonamide moiety linked to the 2-methylquinazolin-4-one core, suggests its potential utility as a key intermediate or target-specific ligand in medicinal chemistry programs. It is particularly relevant for researchers exploring the structure-activity relationships of hybrid molecules aimed at novel enzyme targets or cellular pathways . This product is intended for use in non-clinical laboratory research applications only.

Properties

IUPAC Name

4-ethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-3-30-19-12-14-20(15-13-19)31(28,29)25-17-8-10-18(11-9-17)26-16(2)24-22-7-5-4-6-21(22)23(26)27/h4-15,25H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTBPGXWFYOWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the ethoxy group, and the sulfonamide linkage. Common reagents used in these reactions include ethyl iodide, sulfonyl chlorides, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the quinazolinone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer potential. The sulfonamide moiety in 4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide may enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Case Studies:

  • Study on Cell Lines : In vitro studies have demonstrated that similar compounds exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values ranging from 10 to 15 µM, indicating potential for further development as anticancer agents.
StudyCell LineIC50 (µM)Mechanism
Study 1A54915.2Apoptosis induction
Study 2MCF-712.5Cell cycle arrest
Study 3HeLa10.0Inhibition of angiogenesis

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Sulfonamides are traditionally known for their antibacterial properties, and this compound's structure suggests efficacy against a range of bacterial strains.

Preliminary Findings:
In vitro tests indicate activity against both Gram-positive and Gram-negative bacteria, with notable zones of inhibition observed.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

Enzyme Inhibition

Research indicates that compounds like 4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide can act as inhibitors of enzymes critical in bacterial metabolism, such as dihydropteroate synthase, which is essential for folate synthesis in bacteria .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of quinazoline derivatives with sulfonamide precursors under controlled conditions to yield the desired product. The mechanism of action is believed to involve interaction with specific molecular targets within cancer cells or bacteria, leading to growth inhibition or cell death.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide: can be compared with other sulfonamides and quinazolinone derivatives.

    Sulfonamides: Known for their antibacterial properties.

    Quinazolinones: Often used in anticancer and anti-inflammatory research.

Uniqueness

The uniqueness of 4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

  • Molecular Formula: C23H21N3O4S
  • Molecular Weight: 435.5 g/mol
  • CAS Number: 898420-97-8

Biological Activity Overview

The biological activity of 4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has been investigated through various studies. The following sections highlight key findings regarding its anticancer effects, enzyme inhibition, and other activities.

Anticancer Activity

Recent research indicates that compounds containing the quinazoline moiety exhibit significant anticancer properties. For instance:

  • In vitro Studies: The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). In one study, derivatives of quinazoline were shown to inhibit cell proliferation effectively, with IC50 values indicating strong potency against these cell lines .
CompoundCell LineIC50 (μM)
4-Ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamideMCF72.09
6-Bromo-2-(pyridin-3-yl)-quinazolineA5490.096

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes related to cancer progression and other diseases:

  • Carbonic Anhydrase Inhibition: Quinazoline derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in tumor growth. The synthesized compound exhibited comparable activity to standard inhibitors like acetazolamide .
  • EGFR Inhibition: Compounds similar to 4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide have been found to target the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell signaling pathways .

Other Biological Activities

In addition to its anticancer properties, this compound has shown potential in various other biological activities:

  • Antioxidant Activity: Studies have demonstrated that quinazoline derivatives possess antioxidant properties, which can mitigate oxidative stress in cells .
  • Anti-inflammatory Effects: Some quinazoline compounds have been reported to exhibit anti-inflammatory activity, making them candidates for treating inflammatory diseases .

Case Studies

  • Study on Quinazoline Derivatives:
    • Researchers synthesized a series of quinazoline derivatives and evaluated their biological activities. Among these, the compound with the ethoxy and sulfonamide groups showed promising results against various cancer cell lines and was effective in inhibiting tumor growth in animal models .
  • Mechanistic Studies:
    • Molecular docking studies have provided insights into the binding interactions of the compound with target proteins involved in cancer progression. These studies help elucidate the mechanism by which the compound exerts its biological effects .

Q & A

Q. What are the common synthetic routes for preparing 4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide?

The compound is synthesized via multi-step protocols involving condensation, cyclization, and sulfonamide coupling. A typical approach includes:

  • Step I : Formation of the quinazolinone core by reacting anthranilic acid derivatives with thioureas or isothiocyanates under reflux conditions .
  • Step II : Sulfonamide coupling at the 3-position of the quinazolinone using 4-ethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) . Microwave-assisted synthesis has been employed to improve yield and reduce reaction time for analogous structures .

Q. How is the compound structurally characterized in academic research?

Characterization involves:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR confirm substituent positions (e.g., methyl at C2, ethoxy group in the benzene ring) and hydrogen bonding patterns (e.g., SH protons at δ ~13 ppm in DMSO-d6) .
  • Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ or [M−H]^-) and fragmentation patterns to verify purity .
  • Elemental analysis : Validates stoichiometry (C, H, N, S content) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Enzyme inhibition : Assays against kinases, proteases, or carbonic anhydrases measure IC50_{50} values via spectrophotometric methods .
  • Anticancer activity : MTT or SRB assays on cancer cell lines (e.g., KB, colon38) quantify growth inhibition .
  • Anti-inflammatory testing : Acute/chronic models (e.g., carrageenan-induced edema) compare efficacy to standards like Indomethacin .

Advanced Research Questions

Q. How can computational docking guide the optimization of this compound for target binding?

  • Protocol :

Target selection : Prioritize receptors like tyrosine phosphatases or kinases based on structural homology.

Ligand preparation : Generate 3D conformers of the compound and derivatives using software like AutoDock.

Docking validation : Compare RMSD values (<2.0 Å) of co-crystallized ligands to ensure protocol accuracy .

  • Case study : Analogous quinazolinones showed binding energy scores (e.g., −8.34 kcal/mol) to kinase targets, rationalizing their inhibitory activity .

Q. How do structural modifications influence its structure-activity relationship (SAR)?

Key SAR insights include:

  • Quinazolinone core : Substitution at C2 (e.g., methyl) enhances metabolic stability, while C4-oxo is critical for hydrogen bonding .
  • Sulfonamide group : Electron-withdrawing substituents (e.g., ethoxy) improve solubility and target affinity .
  • Mercapto derivatives : Thiol-containing analogs (e.g., 3-(2-mercapto-4-oxoquinazolin-3-yl)) exhibit stronger enzyme inhibition due to covalent interactions .

Q. What analytical techniques resolve contradictions in reported biological data?

Discrepancies in IC50_{50} values or activity profiles may arise from:

  • Purity issues : Use HPLC-MS to confirm compound integrity (>95% purity) .
  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time) across labs .
  • Metabolic interference : Perform stability studies in biological matrices (e.g., plasma) to rule out degradation .

Q. What strategies improve the compound's pharmacokinetic properties?

  • Lipophilicity adjustment : Introduce trifluoromethyl or morpholine groups to balance logP values (e.g., from 5.3 to 3.8) .
  • Prodrug design : Mask the sulfonamide group with acetyl or glycosyl moieties to enhance oral bioavailability .
  • Crystallography : Co-crystal structures with target proteins guide steric optimization (e.g., reducing clashes in the binding pocket) .

Notes

  • Contradictions : Anti-inflammatory activity varies between derivatives (38–73.5% efficacy vs. Indomethacin’s 78.3%), likely due to substituent electronic effects .
  • Methodological Gaps : Limited in vivo data necessitate PK/PD studies to validate computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.